molecular formula C19H13BrN4OS B2702659 N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide CAS No. 301859-66-5

N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide

Cat. No.: B2702659
CAS No.: 301859-66-5
M. Wt: 425.3
InChI Key: DBNBREADCJEGBW-UHFFFAOYSA-N
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Description

N'-(6-Bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide is a synthetic quinazoline derivative designed for pharmaceutical and biological chemistry research. Quinazoline-based compounds are a significant area of investigation in medicinal chemistry due to their broad spectrum of pharmacological activities . Incorporating a bromo substituent at the 6-position of the quinazoline ring is a common structural feature aimed at enhancing the compound's electronic properties and potential bioactivity . The molecular framework also includes a thiophene-2-carbohydrazide moiety, which may contribute to the molecule's ability to form key interactions with biological targets. Similar Schiff base and hydrazide-containing structures have been noted for their potential in forming hydrogen-bonded networks, which can be relevant for crystal engineering and studying solid-state properties . This compound is of high interest in early-stage drug discovery, particularly in oncology research. Its structural features are analogous to those found in known bioactive molecules that function by inhibiting key enzymatic targets. For instance, related 4-anilinoquinazoline derivatives are well-established as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a critical target in cancer therapy, and compounds like Gefitinib and Erlotinib, which share the quinazoline core, are FDA-approved drugs . The presence of the 6-bromo group and the hydrazide side chain in this compound suggests it is a candidate for evaluating cytotoxic activity against various cancer cell lines, such as breast (MCF-7) and colon (SW480) carcinomas, in vitro . Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate mechanisms of action, and conduct molecular docking studies to predict its binding mode with enzymes like EGFR . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)22-19(21-15)24-23-18(25)16-7-4-10-26-16/h1-11H,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNBREADCJEGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 6-bromo-4-phenylquinazoline, which is then reacted with thiophene-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes or induce apoptosis in microbial cells .

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Parameters of Thiophene Carbohydrazides

Compound Crystal System Space Group Dipole Moment (D) Reference
Thiophene-2-carbohydrazide Monoclinic P2₁/c >3.00
N′-(2-Phenylacetyl)thiophene-2-carbohydrazide Monoclinic C2/c N/A

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a bromo group and a phenyl ring, linked to a thiophene unit through a carbohydrazide moiety. This structural configuration is significant for its biological interactions.

Structural Formula

N 6 bromo 4 phenylquinazolin 2 yl thiophene 2 carbohydrazide\text{N 6 bromo 4 phenylquinazolin 2 yl thiophene 2 carbohydrazide}

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung, breast, and prostate cancers.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
PC-3 (Prostate)1.48
MCF-7 (Breast)0.33
H460 (Lung)0.56

The compound's mechanism of action involves the inhibition of key signaling pathways associated with tumor growth, such as the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains and fungi.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 μg/mL
S. aureus16 μg/mL
C. albicans64 μg/mL

The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:

  • VEGFR Inhibition : The compound inhibits VEGFR signaling, reducing angiogenesis in tumors.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in malignant cells through mitochondrial pathways.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Study 2: Antimicrobial Effects in Clinical Isolates

Another research effort assessed the antimicrobial efficacy of this compound against clinical isolates from patients with infections. Results indicated a high rate of susceptibility among tested strains, suggesting its potential for clinical application in treating resistant infections.

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